CEP-37440 is a potent, orally bioavailable, and selective dual inhibitor of two tyrosine kinases: focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK). [, ] It functions as a research tool in preclinical settings to study the roles of FAK and ALK in various cellular processes, particularly in the context of cancer development and progression. [, , ] CEP-37440 is not approved for use as a drug in humans.
The synthesis of CEP-37440 is described in detail in the paper "Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK)" []. The synthesis process involves several steps, starting with an ALK inhibitor scaffold and optimizing for improved metabolic stability and FAK inhibitory activity. The paper details the specific steps, reagents, and reaction conditions used in the synthesis of CEP-37440.
CEP-37440 exerts its effects by selectively binding to and inhibiting both ALK and FAK kinases. [, , ] This inhibition disrupts downstream signaling pathways mediated by these kinases, ultimately leading to the inhibition of tumor cell growth and proliferation. [, ]
ALK Inhibition: ALK, a receptor tyrosine kinase, plays a crucial role in cell growth and survival. [] CEP-37440 directly binds to ALK, preventing its activation and subsequent signaling. This is particularly relevant in cancers driven by ALK fusion proteins, often found in non-small cell lung cancer (NSCLC). []
FAK Inhibition: FAK, a cytoplasmic tyrosine kinase, plays a critical role in cell adhesion, migration, proliferation, and survival. [] It is often overexpressed in many human cancers and contributes to their aggressive behavior. [] CEP-37440 inhibits FAK activity, disrupting its downstream signaling and leading to decreased tumor cell proliferation, migration, and survival. [, , ]
7.1 Preclinical Studies of Cancer Therapy: * Inflammatory Breast Cancer (IBC): CEP-37440 demonstrates significant activity against IBC cells, particularly those with high levels of activated FAK. [, ] In preclinical models, CEP-37440 effectively reduces tumor growth, inhibits metastasis (specifically to the brain), and alters the expression of genes involved in cell growth, proliferation, survival, and cell-to-cell signaling. [] * Non-Small Cell Lung Cancer (NSCLC): CEP-37440 is investigated as a potential treatment for ALK-positive NSCLC. [, ] It shows promise in preclinical studies for inhibiting the growth of cancer cells driven by ALK rearrangements. []
CAS No.: 32274-52-5
CAS No.: 815-91-8
CAS No.:
CAS No.: 499-94-5
CAS No.: 1331754-16-5